DODMA

概要

説明

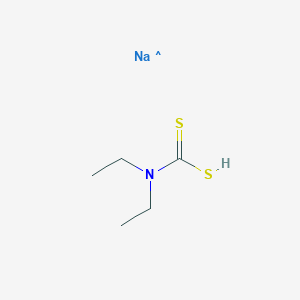

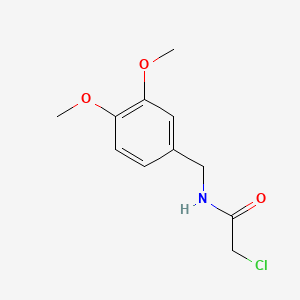

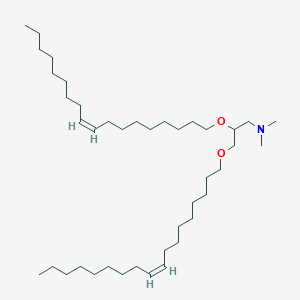

1,2-Dioleyloxy-3-dimethylaminopropane (DODMA) is an ionizable cationic lipid with a protonatable tertiary amine head group. This compound exhibits a positive charge at low pH, making it highly efficient at encapsulating nucleic acids to form lipoplexes during synthesis by reducing the physiological pH. These properties make this compound highly suitable for transfection and drug delivery applications .

科学的研究の応用

DODMA has a wide range of applications in scientific research, including:

Chemistry: Used in the preparation of cationic liposomes and lipid nanoparticles for various chemical applications.

Biology: Employed in gene delivery systems due to its ability to encapsulate nucleic acids efficiently.

Medicine: Utilized in drug delivery systems for targeted delivery of therapeutic agents.

Industry: Applied in the production of nanocarriers for gene therapy and other industrial applications.

作用機序

DODMA exerts its effects by encapsulating nucleic acids and forming lipoplexes. The protonatable tertiary amine head group of this compound shows a positive charge at low pH, facilitating the encapsulation of negatively charged nucleic acids. This allows the lipoplexes to pass through the cell membrane and deliver the nucleic acids into the target cells. The molecular targets and pathways involved include the endosomal escape and intracellular release of the encapsulated nucleic acids .

Similar Compounds:

1,2-Dioleoyl-3-trimethylammonium-propane (DOTMA): Similar to this compound, DOTMA is also a cationic lipid used in gene delivery systems.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Another cationic lipid used in the preparation of liposomes and lipid nanoparticles.

Uniqueness of this compound: this compound is unique due to its ability to temporarily reduce pH, making it highly efficient at encapsulating nucleic acids. This property allows this compound to form lipoplexes that can readily pass through the cell membrane, making it highly suitable for transfection and drug delivery applications .

Safety and Hazards

DODMA should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

生化学分析

Biochemical Properties

DODMA interacts with various biomolecules, particularly nucleic acids, during the synthesis of lipid nanoparticles. It is efficient in encapsulating nucleic acid by reducing the physiological pH . The interaction between this compound and nucleic acids is crucial for the successful induction of gene silencing by small RNAs .

Cellular Effects

This compound influences cell function by facilitating the cellular uptake and intracellular release of small RNAs . It impacts cellular processes such as gene expression and cellular metabolism by enabling the delivery of nucleic acids such as siRNA and microRNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly nucleic acids. It facilitates the encapsulation of nucleic acids during the synthesis of lipid nanoparticles, thereby influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the potency of lipid nanoparticles containing this compound can vary depending on the ratio of this compound to other components

Metabolic Pathways

This compound is involved in the metabolic pathways related to the delivery of nucleic acids. It interacts with enzymes and cofactors during the synthesis of lipid nanoparticles

Transport and Distribution

This compound is distributed within cells and tissues through the lipid nanoparticles it helps to form . It interacts with transporters and binding proteins during this process .

準備方法

Synthetic Routes and Reaction Conditions: DODMA is synthesized using oleyl alcohol and 3-dimethylamino-1,2-propylene glycol as raw materials. The reaction involves the esterification of oleyl alcohol with 3-dimethylamino-1,2-propylene glycol under specific conditions to form the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by combining oleyl alcohol and 3-dimethylamino-1,2-propylene glycol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: DODMA undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups of this compound.

Substitution: this compound can undergo substitution reactions where the dimethylamino group is replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound with modified functional groups.

Substitution: Substituted derivatives with different functional groups.

特性

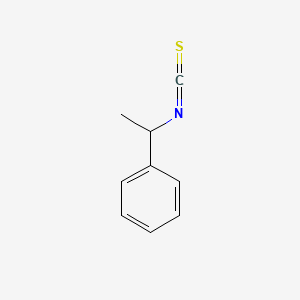

IUPAC Name |

N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGLUQVVDHRLQK-WRBBJXAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H81NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DODMA facilitate the removal of pentachlorophenol (PCP) from water in organo-clay systems?

A1: this compound modifies smectite clays by replacing inorganic exchange cations, creating an organo-clay complex. The long alkyl chains (C18) of this compound interact with PCP through non-polar interactions, effectively partitioning PCP from water into the organo-clay's organic phase. [, ]

Q2: What role does this compound play in enhancing the photocatalytic activity of decatungstate in the conversion of 2-propanol to acetone?

A2: this compound forms a bilayer composite with decatungstate anions (W10) through ion complexation. This organized structure facilitates the photocatalytic process, with activity significantly increasing above the bilayer's phase transition temperature. []

Q3: How does this compound contribute to the antibacterial activity of porphyrin-based honeycomb films?

A3: this compound interacts electrostatically with Mn(III) meso-tetra(4-sulfonatophenyl) porphine chloride, forming hybrid complexes. These complexes self-assemble into porous honeycomb films, enhancing the porphyrin's photochemical activity and, consequently, its antibacterial properties. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound bromide is C40H84BrN, and its molecular weight is 663.01 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize this compound and its interactions?

A5: Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction (XRD) are frequently employed. FTIR reveals changes in the CH stretching vibrations of this compound upon intercalation, providing insights into its configuration. XRD analyzes the basal spacing of clay minerals before and after modification with this compound, indicating the arrangement of this compound within the interlayer spaces. [, ]

Q6: How does the concentration of this compound affect the morphology of honeycomb films in its interaction with europium polyoxometalate?

A6: Increasing the concentration of this compound-europium polyoxometalate complexes during film formation leads to larger pore sizes and thicker film walls in the resulting honeycomb structure. []

Q7: How does this compound contribute to the stability of artificial nanovesicles (AVs) for dsRNA delivery in plants?

A7: Incorporating this compound into the lipid composition of AVs enhances their stability, protecting encapsulated dsRNA from nuclease degradation and removal by leaf washing. This increased stability allows for prolonged RNA interference (RNAi) activity against fungal pathogens in crop protection. [, ]

Q8: Does this compound itself exhibit catalytic activity in the studied systems?

A8: The research primarily focuses on this compound's role as a structure-directing agent and carrier, enhancing the activity of other catalytic components like decatungstate or porphyrins. There is no direct evidence suggesting inherent catalytic properties of this compound in these contexts. [, ]

Q9: Have computational studies been conducted to understand this compound's interactions at the molecular level?

A9: While the provided research primarily focuses on experimental characterization, computational methods like molecular dynamics simulations could provide valuable insights into this compound's interactions with clays, other molecules, and biological systems. Further research in this area could contribute to a deeper understanding of this compound's behavior.

Q10: How does the length of the alkyl chain in quaternary ammonium compounds, including this compound, influence the sorption of organic contaminants like BTEX?

A10: Research indicates that longer alkyl chains, such as those in this compound, generally lead to greater sorption of organic contaminants. The extended hydrophobic regions provided by longer chains enhance the partitioning of these contaminants from water into the organic phase of the organo-clay complex. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。